molecular formula C12H24N2O4 B558571 (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 77215-54-4

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B558571
CAS RN: 77215-54-4
M. Wt: 260.33 g/mol
InChI Key: OLMUCDWKBWSQKO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the CAS number 77215-54-4 .


Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.23 cm/s . The lipophilicity Log Po/w (iLOGP) is 2.72 . The water solubility Log S (ESOL) is -1.51, indicating that it is very soluble .

Scientific Research Applications

Peptide Synthesis

“Boc-L-dap-otbu” is a derivative of aspartic acid and is often used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process .

Ergogenic Supplements

Amino acids and their derivatives, such as “Boc-L-dap-otbu”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Drug Development

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis, which involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields, is the method of choice for the synthesis of these molecules in both research and industrial settings .

Green Chemistry

In the field of green chemistry, efforts are being made to replace hazardous solvents currently used in solid-phase peptide synthesis (SPPS) with greener alternatives . “Boc-L-dap-otbu” and similar compounds play a crucial role in these processes .

Material Science

“Boc-L-dap-otbu” and similar compounds are used in material science, particularly in the development of new polymers .

Analytical Chemistry

“Boc-L-dap-otbu” can be used as a reference compound in analytical chemistry, particularly in techniques such as chromatography .

properties

IUPAC Name

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUCDWKBWSQKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

77215-54-4
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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